molecular formula C10H15BrN2 B7870153 N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine

Cat. No.: B7870153
M. Wt: 243.14 g/mol
InChI Key: KDFMZMOEZVLHKX-UHFFFAOYSA-N
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Description

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine is an organic compound with the molecular formula C10H15BrN2. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a 3-bromobenzyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with N-methylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the benzyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in organic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation could produce N-oxides or other oxidized products.

Scientific Research Applications

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, similar compounds have been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
  • N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine
  • 3-bromobenzyl bromide

Uniqueness

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFMZMOEZVLHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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